molecular formula C20H16ClFN2O4 B2525026 METHYL 4-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE CAS No. 1358248-62-0

METHYL 4-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE

Cat. No.: B2525026
CAS No.: 1358248-62-0
M. Wt: 402.81
InChI Key: AQSMFMHXMQLYNB-UHFFFAOYSA-N
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Description

METHYL 4-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE is a substituted quinoline derivative characterized by a fluorine atom at position 6, a methyl ester group at position 2, and a carbamoyl methoxy substituent at position 4 linked to a 3-chloro-2-methylphenyl moiety. Quinolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities .

Properties

IUPAC Name

methyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O4/c1-11-14(21)4-3-5-15(11)24-19(25)10-28-18-9-17(20(26)27-2)23-16-7-6-12(22)8-13(16)18/h3-9H,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSMFMHXMQLYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Carbamoylation: The 3-chloro-2-methylphenyl group is introduced through a carbamoylation reaction, where the corresponding isocyanate reacts with the quinoline derivative.

    Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for diseases where quinoline derivatives have shown efficacy.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.

    DNA Intercalation: The quinoline core allows the compound to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Key Findings:

The carbamoyl methoxy group may reduce susceptibility to hydrolysis relative to ester-linked substituents, as seen in oxazinoquinolines where fragmentation begins with CO/CO₂ elimination .

Biological Activity: While phenazines and quinolines share structural similarities, quinolines are more commonly associated with antimalarial activity . The target compound’s 3-chloro-2-methylphenyl group could facilitate interactions with bacterial enzymes or biofilms, diverging from classical antimalarial mechanisms. The methyl ester at position 2 may serve as a prodrug feature, enhancing cell permeability before enzymatic hydrolysis to a carboxylic acid .

Research Implications and Gaps

  • Synthetic Optimization : Further studies are needed to elucidate the synthesis pathway of the target compound, particularly the introduction of the carbamoyl methoxy group. Methods from (e.g., reductive cyclization) could be adapted .
  • Stability Profiling: Mass spectrometric analysis, as applied to oxazinoquinolines , would clarify fragmentation patterns and stability under electron impact, informing formulation strategies.
  • Biological Screening: Given the structural resemblance to biofilm eradication agents (BEAs) , in vitro assays against bacterial biofilms (e.g., Pseudomonas aeruginosa) are warranted.

Biological Activity

Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Its complex structure, characterized by various functional groups, suggests significant potential for biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with several substituents:

  • Chloro group : Enhances reactivity and may influence biological interactions.
  • Methoxy group : Can participate in nucleophilic substitution reactions.
  • Carbamoyl moiety : Contributes to the compound's pharmacological properties.

The molecular formula for this compound is C18H17ClFN2O4C_{18}H_{17}ClFN_{2}O_{4}, and its molecular weight is approximately 372.79 g/mol.

Antibacterial Properties

Quinoline derivatives are well-known for their antibacterial activities. This compound has been investigated for its ability to inhibit bacterial dihydrofolate reductase (DHFR), a critical enzyme in bacterial metabolism. Studies indicate that derivatives of this class exhibit significant antibacterial effects, making them potential candidates for treating infections caused by resistant bacteria .

Anticancer Activity

Research has highlighted the anticancer potential of quinoline derivatives. In particular, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, studies on related compounds revealed IC50 values in the low micromolar range, indicating potent antiproliferative activity . The mechanism often involves apoptosis induction through upregulation of pro-apoptotic proteins such as p53 and caspases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial and cancer cell metabolism.
  • Apoptosis Induction : It triggers apoptotic pathways, leading to cell cycle arrest and programmed cell death.
  • Interaction with Biological Macromolecules : Binding studies suggest that this compound interacts with proteins and nucleic acids, influencing various biochemical pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoline derivatives:

  • Antimicrobial Activity : A study reported that related quinoline compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating efficacy at low concentrations .
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that this compound induced apoptosis in cancer cells, with IC50 values comparable to established anticancer drugs .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their key features:

Compound NameMolecular FormulaKey Features
This compoundC18H17ClFN2O4C_{18}H_{17}ClFN_{2}O_{4}Antibacterial and anticancer properties
Methyl 4-{[(5-bromo-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylateC18H17BrFN2O4C_{18}H_{17}BrFN_{2}O_{4}Similar structure; bromine affects reactivity
Methyl 4-{[(5-nitro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylateC18H17ClFN3O5C_{18}H_{17}ClFN_{3}O_{5}Nitro group introduces different electronic properties

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